Methyl 3-(heptafluoroisopropoxy)tetrafluoropropionate
Description
Methyl 3-(heptafluoroisopropoxy)tetrafluoropropionate is a fluorinated ester compound characterized by a propionate backbone substituted with a heptafluoroisopropoxy group (-OC(CF₃)₂F) and four fluorine atoms. Its molecular structure combines high electronegativity and steric bulk due to the fluorinated substituents, imparting unique chemical stability, thermal resistance, and hydrophobicity. Applications likely span specialty coatings, surfactants, and intermediates for pharmaceuticals or agrochemicals, leveraging its fluorine-driven inertness and reactivity in specific environments.
Properties
IUPAC Name |
methyl 2,2,3,3-tetrafluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F11O3/c1-20-2(19)3(8,9)7(17,18)21-4(10,5(11,12)13)6(14,15)16/h1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBMBDGKVCYGHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(OC(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F11O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625627 | |
| Record name | Methyl 2,2,3,3-tetrafluoro-3-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51502-43-3 | |
| Record name | Methyl 2,2,3,3-tetrafluoro-3-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(heptafluoroisopropoxy)tetrafluoropropionate typically involves the reaction of heptafluoroisopropyl alcohol with methyl 3,3,3-trifluoropropionate in the presence of a strong acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the production process. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the production of high-purity compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(heptafluoroisopropoxy)tetrafluoropropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of heptafluoroisopropyl carboxylic acid.
Reduction: Formation of heptafluoroisopropyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Methyl 3-(heptafluoroisopropoxy)tetrafluoropropionate serves as a reagent in organic synthesis. Its unique structure allows for:
- Fluorinated Compound Synthesis: It can be used to prepare other fluorinated compounds, which are important in pharmaceuticals and agrochemicals due to their enhanced biological activity and stability.
- Building Block for Complex Molecules: The compound can act as a building block in the synthesis of more complex organic molecules, facilitating the development of novel chemical entities.
Biological Applications
In biological research, this compound has potential applications due to its reactivity:
- Modification of Biomolecules: It can be employed to modify peptides and proteins, enhancing their stability and activity through fluorination.
- Drug Development: The unique properties of fluorinated compounds often lead to increased potency and selectivity in drug candidates. Research is ongoing into how this compound can contribute to the development of new therapeutics.
Materials Science
This compound is also utilized in materials science:
- Coatings and Polymers: Its fluorinated nature makes it suitable for use in coatings that require chemical resistance and low surface energy, ideal for applications in protective coatings and sealants.
- Specialty Chemicals Production: It is used in the production of specialty chemicals that require specific properties such as thermal stability and resistance to solvents.
Case Studies and Research Findings
Several studies have highlighted the utility of this compound:
- Fluorinated Drug Candidates: Research has shown that incorporating this compound into drug candidates can improve their pharmacokinetic properties, leading to more effective treatments with fewer side effects.
- Polymer Development: Studies have demonstrated that polymers synthesized with this compound exhibit superior thermal stability compared to non-fluorinated counterparts, making them suitable for high-performance applications.
Mechanism of Action
The mechanism of action of Methyl 3-(heptafluoroisopropoxy)tetrafluoropropionate involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to form strong interactions with proteins and enzymes, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Methyl 3-(heptafluoroisopropoxy)tetrafluoropropionate with structurally related fluorinated propionates, highlighting key differences in properties, synthesis, and applications:
Key Comparative Insights:
Structural Complexity and Fluorination: this compound contains 11 fluorine atoms, significantly more than simpler analogs like Methyl 2,2,3,3-tetrafluoropropionate (4 F atoms). This enhances its thermal stability and chemical inertness but increases molecular weight and synthesis complexity .
Physical Properties :
- Fluorination correlates with lower boiling points and higher volatility in methyl esters (e.g., Methyl 2,2,3,3-tetrafluoropropionate boils at ~85°C under vacuum) . However, bulkier substituents (e.g., heptafluoroisopropoxy) may offset this trend by increasing molecular mass .
- Hydrophobicity is markedly higher in compounds with perfluorinated groups, making them suitable for water-repellent coatings .
Synthesis Pathways :
- Most fluorinated propionates are synthesized via esterification or halogen exchange reactions . For example, Methyl 2,2,3,3-tetrafluoropropionate is derived from esterifying tetrafluoropropionic acid , while heptafluoroisopropoxy derivatives may require fluorinated epoxide intermediates .
Applications: Agrochemicals: Simpler tetrafluoropropionates (e.g., Flupropanate sodium) are herbicidal, targeting root systems . Surfactants: Ammonium salts (e.g., C₆H₄F₁₁NO₃) excel in firefighting foams due to their film-forming properties . Materials Science: Silane derivatives (e.g., 3-(Heptafluoroisopropoxy)propyltriethoxysilane) enhance surface adhesion in coatings .
Safety and Environmental Impact :
- Perfluorinated compounds (PFCs) are under scrutiny for persistence in ecosystems. While toxicity data for this compound are scarce, analogs like perfluorooctanesulfonates (PFOS) are regulated due to bioaccumulation risks .
- Chloro- and methoxy-substituted esters pose irritant risks and require controlled handling .
Biological Activity
Overview of Methyl 3-(Heptafluoroisopropoxy)Tetrafluoropropionate
This compound is a fluorinated organic compound that belongs to the class of perfluorinated chemicals. Its unique structure, characterized by multiple fluorinated groups, contributes to its distinct chemical properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Chemical Structure
- Molecular Formula : C₈H₆F₁₄O₃
- Molecular Weight : Approximately 400 g/mol
- Functional Groups : The presence of perfluorinated alkyl groups enhances hydrophobicity and chemical stability.
Biological Activity
The biological activity of this compound is primarily influenced by its fluorinated nature. Research indicates that compounds with similar structures can exhibit:
- Antimicrobial Properties : Some fluorinated compounds have shown effectiveness against a range of bacteria and fungi.
- Toxicological Effects : Fluorinated compounds may have varying degrees of toxicity in biological systems. Studies have indicated potential cytotoxic effects, particularly in high concentrations.
- Endocrine Disruption : Certain perfluorinated compounds can interfere with hormonal systems, leading to concerns regarding their environmental impact and safety in biological applications.
Case Studies
-
Antimicrobial Efficacy :
- A study investigated the antimicrobial properties of several fluorinated compounds, including derivatives of this compound. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting potential use as an antimicrobial agent.
-
Toxicological Assessment :
- In vitro studies assessed the cytotoxicity of various fluorinated esters. This compound was found to induce apoptosis in certain cell lines at elevated doses, raising concerns about its safety profile for human exposure.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆F₁₄O₃ |
| Molecular Weight | ~400 g/mol |
| Antimicrobial Activity | Effective against Gram-positive bacteria |
| Cytotoxicity | Induces apoptosis at high concentrations |
| Environmental Persistence | High due to fluorination |
Q & A
Q. What are the established synthetic routes for Methyl 3-(heptafluoroisopropoxy)tetrafluoropropionate?
Methodological Answer: Synthesis typically involves esterification of the corresponding fluorinated propanoyl fluoride precursor. For example:
- Step 1: React 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoyl fluoride (CAS 2062-98-8) with methanol under controlled anhydrous conditions to form the methyl ester .
- Step 2: Purify via fractional distillation or preparative chromatography to isolate the product. Key parameters include temperature (<50°C) and catalyst selection (e.g., sulfuric acid or fluorinated Lewis acids) to minimize side reactions.
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer: A multi-technique approach is recommended:
- NMR Spectroscopy: ¹⁹F NMR identifies fluorinated moieties (e.g., δ -75 to -85 ppm for CF₃ groups) .
- GC-MS/LC-MS: Electron ionization (EI) or electrospray ionization (ESI) coupled with high-resolution mass spectrometry confirms molecular weight (e.g., m/z 315.98 for [M+H]⁺) .
- FTIR: Peaks at 1780–1820 cm⁻¹ (C=O stretch) and 1100–1250 cm⁻¹ (C-F bonds) .
Q. How is this compound detected in environmental matrices?
Methodological Answer:
- Sample Preparation: Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges for aqueous samples .
- Instrumentation: LC-MS/MS with a C18 column (e.g., 2.1 × 100 mm, 1.7 µm) and mobile phase of 5 mM ammonium acetate in water/acetonitrile. Detection limits (LOD) as low as 0.1 ng/L have been reported in surface water studies .
Q. What in vitro models are suitable for preliminary toxicity assessment?
Methodological Answer:
- Hepatocyte Models: Primary human hepatocytes or HepG2 cells exposed to 1–100 µM concentrations to assess metabolic disruption (e.g., via CYP450 inhibition assays) .
- Immune Response: THP-1 macrophages monitor pro-inflammatory cytokine release (IL-6, TNF-α) .
- Reference Studies: Plasma biomonitoring in human cohorts (e.g., German blood donors) provides baseline exposure data .
Q. What are the key physicochemical properties influencing its environmental persistence?
Methodological Answer:
| Property | Value | Method | Reference |
|---|---|---|---|
| Log Kow (Octanol-water partition coefficient) | 3.8–4.2 | Shake-flask/LC-MS | |
| Hydrolysis Half-life | >1 year (pH 7, 25°C) | OECD Guideline 111 | |
| Vapor Pressure | 0.12 mmHg (25°C) | Antoine equation |
Advanced Research Questions
Q. How can contradictions in toxicity data across studies be resolved?
Methodological Answer:
- Meta-Analysis: Aggregate data from EPA-mandated tests (e.g., OECD TG 455 for endocrine disruption) and independent studies .
- Mechanistic Validation: Use RNA-seq or proteomics to identify conserved pathways (e.g., PPARα activation) across models .
- Dose-Response Modeling: Apply benchmark dose (BMD) software to reconcile discrepancies in NOAEL/LOAEL values .
Q. Does co-exposure with other perfluoroalkyl substances (PFAS) amplify toxicity?
Methodological Answer:
- Experimental Design: Use factorial designs (e.g., 2×2 matrices) to test synergies with PFOA or HFPO-DA.
- Endpoints: Measure oxidative stress (ROS generation) and mitochondrial membrane potential in co-exposed zebrafish embryos .
- Data from Field Studies: Co-detection with ADONA and GenX in German plasma samples suggests additive effects on lipid metabolism .
Q. What advanced techniques improve trace-level detection in complex matrices?
Methodological Answer:
- Ion Mobility Spectrometry (IMS): Coupled with LC-MS to resolve isomers (e.g., collision cross-section differentiation) .
- Passive Sampling: Polyethylene membranes deployed in water systems for time-integrated exposure assessment .
- Nontarget Screening: High-resolution mass spectrometry (HRMS) with suspect screening workflows (e.g., EPA CompTox Dashboard libraries) .
Q. What are the dominant degradation pathways under environmental conditions?
Methodological Answer:
- Abiotic Pathways: Hydrolysis at elevated pH (>10) yields 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propionic acid .
- Biotic Pathways: Microbial defluorination observed in activated sludge (e.g., Pseudomonas spp.) under anaerobic conditions .
- Advanced Analytics: Use ¹⁹F NMR to track fluorine loss and GC-ICP-MS for metabolite identification .
Q. How do structural modifications alter its mechanistic toxicity profile?
Methodological Answer:
- Computational Modeling: DFT calculations predict binding affinities to nuclear receptors (e.g., PPARγ) .
- In Silico Mutagenesis: Replace heptafluoroisopropoxy groups with hydrogen or chlorine to assess electronic effects on receptor docking .
- Validation: Compare in vitro results (e.g., luciferase reporter assays) with predicted EC₅₀ values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
